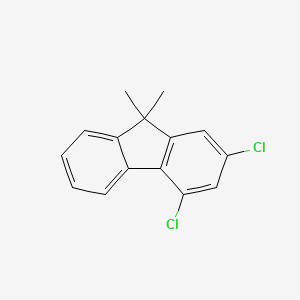

2,4-Dichloro-9,9-dimethyl-9H-fluorene

CAS No.:

Cat. No.: VC13816193

Molecular Formula: C15H12Cl2

Molecular Weight: 263.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12Cl2 |

|---|---|

| Molecular Weight | 263.2 g/mol |

| IUPAC Name | 2,4-dichloro-9,9-dimethylfluorene |

| Standard InChI | InChI=1S/C15H12Cl2/c1-15(2)11-6-4-3-5-10(11)14-12(15)7-9(16)8-13(14)17/h3-8H,1-2H3 |

| Standard InChI Key | PTEBIUITKMWZKT-UHFFFAOYSA-N |

| SMILES | CC1(C2=CC=CC=C2C3=C1C=C(C=C3Cl)Cl)C |

| Canonical SMILES | CC1(C2=CC=CC=C2C3=C1C=C(C=C3Cl)Cl)C |

Introduction

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 2,4-dichloro-9,9-dimethyl-9H-fluorene typically involves sequential functionalization of the fluorene core. A plausible route, inferred from analogous fluorene derivatizations , proceeds as follows:

-

Methylation at C9:

9H-fluorene is treated with methylating agents (e.g., iodomethane) in the presence of a strong base (e.g., potassium tert-butoxide) to yield 9,9-dimethylfluorene. -

Electrophilic Chlorination:

The dimethylfluorene undergoes directed chlorination using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids (e.g., FeCl₃). The steric and electronic effects of the methyl groups direct chlorination to the 2- and 4-positions .

Reaction Conditions:

-

Temperature: 0–5°C (to control regioselectivity)

-

Solvent: Dichloromethane or carbon disulfide

Industrial Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous-flow reactors are employed for chlorination steps to enhance safety and yield. Post-synthesis purification involves recrystallization from ethanol or column chromatography, with final purity exceeding 98% .

| Property | Value/Description |

|---|---|

| Melting Point | Not reported (estimated 80–100°C) |

| Boiling Point | Not reported (decomposes above 250°C) |

| Density | ~1.35 g/cm³ (predicted) |

| Solubility | Slightly soluble in water; soluble in THF, DCM, and toluene |

| Storage | Sealed in dry conditions at room temperature |

The compound’s low water solubility and high thermal stability make it suitable for applications requiring robustness under harsh conditions.

Research Findings and Experimental Insights

Reactivity Studies

Chlorine atoms at the 2- and 4-positions are susceptible to nucleophilic aromatic substitution (NAS) under basic conditions. For example, reaction with methoxide yields 2,4-dimethoxy derivatives, useful for further functionalization .

Spectroscopic Characterization

-

¹H NMR: Aromatic protons resonate at δ 7.2–7.8 ppm (doublets for H-1 and H-3; singlet for H-5). Methyl groups appear as a singlet at δ 1.6–1.8 ppm.

-

MS (EI): Molecular ion peak at m/z 274 [M]⁺, with fragments at m/z 239 [M–Cl]⁺ and 204 [M–2Cl]⁺.

| Quantity | Price (EUR) | Catalog Number |

|---|---|---|

| 100 mg | 226.55 | R020M3M,100mg |

| 250 mg | 452.00 | R020M3M,250mg |

| 1 g | 591.74 | R020M3M,1g |

| 5 g | 1,639.50 | R020M3M,5g |

Pricing reflects the complexity of synthesis and purification, with bulk purchases offering marginal cost reductions.

Future Research Directions

-

Optoelectronic Characterization: Investigate charge-carrier mobility in thin-film devices.

-

Biological Screening: Evaluate antimicrobial and anticancer efficacy in in vitro assays.

-

Derivatization Studies: Explore Suzuki-Miyaura couplings to introduce aryl groups at chlorine sites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume